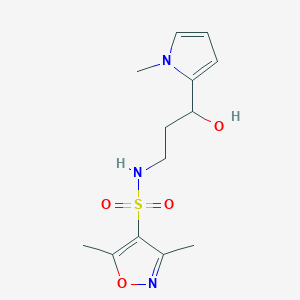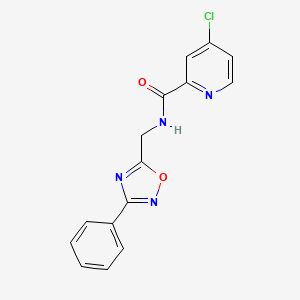![molecular formula C18H20N4O2S B2425473 N-(furan-2-ilmetil)-2-metil-N-((1-metil-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)tiazol-4-carboxamida CAS No. 2034634-77-8](/img/structure/B2425473.png)
N-(furan-2-ilmetil)-2-metil-N-((1-metil-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)tiazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
La intrincada estructura del compuesto ha llamado la atención de los investigadores del cáncer. Específicamente, se ha investigado como un posible inhibidor del receptor del factor de crecimiento epidérmico (EGFR). EGFR juega un papel crucial en la proliferación y supervivencia de las células cancerosas. Se han sintetizado y evaluado varios derivados de este compuesto por sus actividades citotóxicas contra varias líneas celulares de cáncer, incluyendo adenocarcinoma de pulmón (A549), cáncer cervical (HeLa) y cáncer colorrectal (SW480). Algunos derivados exhibieron potentes efectos anticancerígenos, sugiriendo su potencial como inhibidores de EGFR .
Actividades Antimicrobianas y Antivirales
Los derivados de furfural, a los que pertenece nuestro compuesto, han mostrado promesa como agentes antimicrobianos y antivirales. Si bien los estudios específicos sobre este compuesto son limitados, sus características estructurales justifican una mayor exploración en este contexto. Los investigadores han buscado durante mucho tiempo nuevos compuestos para combatir las enfermedades infecciosas, y el andamiaje único de este compuesto podría contribuir a este esfuerzo .
Efectos Neuroprotectores
Aunque no se ha estudiado extensamente, las posibles propiedades neuroprotectoras del compuesto son intrigantes. Su estructura sugiere interacciones con receptores o enzimas neuronales. Investigar su impacto en los niveles de monoaminas cerebrales y evaluar sus efectos en las funciones cognitivas podría arrojar información valiosa .
Predicciones in Silico y Farmacología Basada en la Estructura
Los enfoques computacionales, como el acoplamiento molecular, pueden predecir las interacciones de unión del compuesto con objetivos proteicos específicos. Los investigadores pueden utilizar estas predicciones para guiar estudios experimentales e identificar posibles aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. Dimerization of the receptor stimulates its intrinsic intracellular protein-tyrosine kinase activity.
Mode of Action
The compound interacts with EGFR, inhibiting its activity This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and growth
Biochemical Pathways
The inhibition of EGFR by the compound affects several downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced cell proliferation and growth.
Pharmacokinetics
The compound’s potent anticancer activities against several egfr high-expressed cancer cell lines suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and growth. The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-19-16(11-25-12)18(23)22(9-13-5-4-8-24-13)10-15-14-6-3-7-17(14)21(2)20-15/h4-5,8,11H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWYUDZCNBVLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)
![(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2425392.png)
![2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2425393.png)
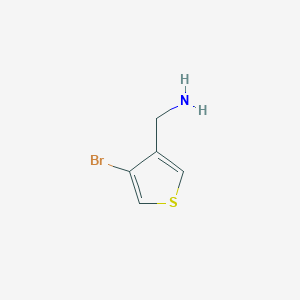
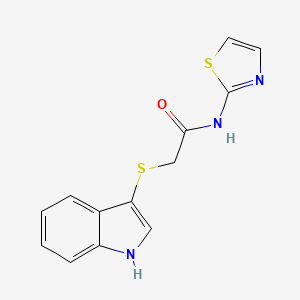
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2425397.png)
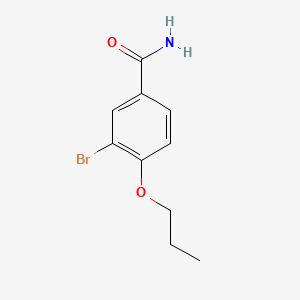

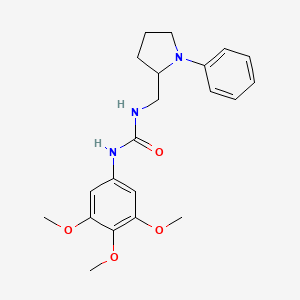
![3-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine;dihydrochloride](/img/structure/B2425404.png)
![Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2425405.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate](/img/structure/B2425408.png)
